![molecular formula C7H8N2O B112877 2-Amino-3-acetylpyridine CAS No. 65326-33-2](/img/structure/B112877.png)
2-Amino-3-acetylpyridine
Overview
Description
2-Amino-3-acetylpyridine is a chemical compound with the molecular formula C7H8N2O and a molecular weight of 136.15 . It is a pale yellow powder .
Molecular Structure Analysis
The molecular structure of 2-Amino-3-acetylpyridine consists of a pyridine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The 2-amino group (-NH2) and the 3-acetyl group (-COCH3) are attached to this ring .Chemical Reactions Analysis
While specific chemical reactions involving 2-Amino-3-acetylpyridine are not detailed in the retrieved information, it’s known that the amino group can facilitate the adsorption of reactants and the carbonyl group can participate in electron transfer processes .Physical And Chemical Properties Analysis
2-Amino-3-acetylpyridine has a melting point of 139-140°C and a predicted boiling point of 283.8±20.0 °C. Its density is predicted to be 1.168±0.06 g/cm3 .Scientific Research Applications
Hydrogen Production and Storage
2-Amino-3-acetylpyridine has been used in the functionalization of Single-Walled Carbon Nanotubes (SWCNTs) for hydrogen production and storage . The functionalization resulted in more favorable adsorption energies for water molecules, leading to increased hydrogen production and storage capacity . This application is particularly relevant in the field of renewable energy, where efficient hydrogen production and storage methods are crucial .
Synthesis of IKK-β Inhibitors
The Chichibabin reaction, which involves the synthesis of 2-amino-3-cyanopyridines, has been used in the synthesis of 2-amino-3-cyano-4-alkyl-6-(2-hydroxyphenyl)pyridine derivatives . These derivatives are potent IKK-β inhibitors, which have potential applications in the treatment of various diseases, including cancer .
Synthesis of Heterocyclic Compounds
2-Amino-3-acetylpyridine is a key component in the synthesis of heterocyclic compounds . These compounds are the backbone of medicinal chemistry research, with applications in the development of drugs with anti-cancer, antihypertensive, antiulcer, and antimicrobial properties .
Functional Materials
Pyridine, the core structure of 2-Amino-3-acetylpyridine, is found in many functional materials . These materials have a wide range of applications, from electronics to pharmaceuticals .
Natural Products
Pyridine derivatives, such as 2-Amino-3-acetylpyridine, are found in many natural products, including alkaloids, enzymes, and polypeptides . These natural products have various biological activities and are used in a wide range of applications, from medicine to agriculture .
Coenzymes
Pyridine derivatives, including 2-Amino-3-acetylpyridine, are found in coenzymes like NADP . These coenzymes are involved in various oxidation-reduction processes in the body .
Safety And Hazards
2-Amino-3-acetylpyridine is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .
Future Directions
properties
IUPAC Name |
1-(2-aminopyridin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5(10)6-3-2-4-9-7(6)8/h2-4H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVLGAQNNFJKHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507655 | |
Record name | 1-(2-Aminopyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-acetylpyridine | |
CAS RN |
65326-33-2 | |
Record name | 1-(2-Aminopyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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